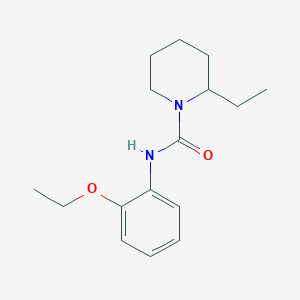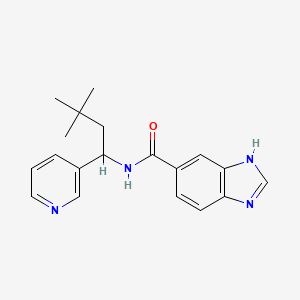
N-methyl-N-(2-phenoxyethyl)-4-(3-piperidinylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-N-(2-phenoxyethyl)-4-(3-piperidinylmethyl)benzamide, also known as MPWB, is a synthetic compound that has been widely used in scientific research. MPWB belongs to the class of benzamides and is known for its potent dopamine D2 receptor antagonist activity.
Wirkmechanismus
The mechanism of action of N-methyl-N-(2-phenoxyethyl)-4-(3-piperidinylmethyl)benzamide is based on its ability to bind to and block dopamine D2 receptors. Dopamine D2 receptors are G protein-coupled receptors that are widely distributed in the brain and are involved in the regulation of motor function, reward, and motivation. By blocking dopamine D2 receptors, N-methyl-N-(2-phenoxyethyl)-4-(3-piperidinylmethyl)benzamide reduces the activity of dopaminergic neurons and decreases the release of dopamine in the brain. This leads to a decrease in the activity of the mesolimbic dopamine system, which is involved in the reward pathway.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-methyl-N-(2-phenoxyethyl)-4-(3-piperidinylmethyl)benzamide are mainly related to its ability to block dopamine D2 receptors. N-methyl-N-(2-phenoxyethyl)-4-(3-piperidinylmethyl)benzamide has been shown to reduce the release of dopamine in the brain, which leads to a decrease in locomotor activity and a decrease in the reinforcing effects of drugs of abuse. N-methyl-N-(2-phenoxyethyl)-4-(3-piperidinylmethyl)benzamide has also been shown to decrease the expression of immediate early genes such as c-fos and zif268, which are markers of neuronal activity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-methyl-N-(2-phenoxyethyl)-4-(3-piperidinylmethyl)benzamide in lab experiments is its high potency and selectivity for dopamine D2 receptors. This makes it an ideal tool to study the function of these receptors in vitro and in vivo. Another advantage of using N-methyl-N-(2-phenoxyethyl)-4-(3-piperidinylmethyl)benzamide is its stability and ease of synthesis, which makes it readily available for research purposes.
One of the limitations of using N-methyl-N-(2-phenoxyethyl)-4-(3-piperidinylmethyl)benzamide in lab experiments is its potential off-target effects. N-methyl-N-(2-phenoxyethyl)-4-(3-piperidinylmethyl)benzamide has been shown to have some affinity for other receptors such as serotonin 5-HT2A receptors, which may complicate the interpretation of results. Another limitation of using N-methyl-N-(2-phenoxyethyl)-4-(3-piperidinylmethyl)benzamide is its poor solubility in aqueous solutions, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-methyl-N-(2-phenoxyethyl)-4-(3-piperidinylmethyl)benzamide. One direction is to investigate the role of dopamine D2 receptors in the regulation of cognitive function and memory. Another direction is to study the effects of N-methyl-N-(2-phenoxyethyl)-4-(3-piperidinylmethyl)benzamide on other neurotransmitter systems such as the serotonin and glutamate systems. Additionally, future research could focus on developing new analogs of N-methyl-N-(2-phenoxyethyl)-4-(3-piperidinylmethyl)benzamide with improved selectivity and efficacy for dopamine D2 receptors. Finally, research could focus on the development of new therapeutic agents based on the structure of N-methyl-N-(2-phenoxyethyl)-4-(3-piperidinylmethyl)benzamide for the treatment of psychiatric and neurological disorders.
Synthesemethoden
The synthesis of N-methyl-N-(2-phenoxyethyl)-4-(3-piperidinylmethyl)benzamide involves the reaction of 4-(3-piperidinylmethyl)benzoic acid with N-methyl-N-(2-phenoxyethyl)amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions. The resulting product is purified by column chromatography to obtain pure N-methyl-N-(2-phenoxyethyl)-4-(3-piperidinylmethyl)benzamide.
Wissenschaftliche Forschungsanwendungen
N-methyl-N-(2-phenoxyethyl)-4-(3-piperidinylmethyl)benzamide has been extensively used in scientific research as a tool to investigate the role of dopamine D2 receptors in various physiological and pathological processes. N-methyl-N-(2-phenoxyethyl)-4-(3-piperidinylmethyl)benzamide has been shown to be a potent and selective antagonist of dopamine D2 receptors, which makes it an ideal tool to study the function of these receptors. N-methyl-N-(2-phenoxyethyl)-4-(3-piperidinylmethyl)benzamide has been used in studies on the regulation of dopamine release, dopamine receptor signaling, and the role of dopamine receptors in addiction, schizophrenia, and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-methyl-N-(2-phenoxyethyl)-4-(piperidin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c1-24(14-15-26-21-7-3-2-4-8-21)22(25)20-11-9-18(10-12-20)16-19-6-5-13-23-17-19/h2-4,7-12,19,23H,5-6,13-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVEIPNATYQYFCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC1=CC=CC=C1)C(=O)C2=CC=C(C=C2)CC3CCCNC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(2-phenoxyethyl)-4-(3-piperidinylmethyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{2-[1-(2-cyclopropyl-1H-imidazol-1-yl)ethyl]phenyl}-1H-pyrazole](/img/structure/B5301228.png)
![N-[2-(methylthio)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B5301234.png)
![3-[(2,2-dimethylpropanoyl)amino]-N-(4-{3-[4-({4-[(2,2-dimethylpropanoyl)amino]benzoyl}amino)phenyl]-3-oxo-1-propen-1-yl}phenyl)benzamide](/img/structure/B5301237.png)
![1-(4-bromophenyl)-3-[5-(4-methylphenyl)-2-furyl]-2-propen-1-one](/img/structure/B5301239.png)
![1-allyl-4-[(2-methoxyphenoxy)acetyl]piperazine](/img/structure/B5301244.png)
![7-acetyl-2-pyridin-4-yl-N-(tetrahydro-2H-pyran-4-ylmethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5301265.png)

![N-(2,3-dimethylphenyl)-3-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5301291.png)
![3-(2-{3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)pyridine](/img/structure/B5301294.png)


![1-{3-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]acryloyl}-1H-1,2,3-benzotriazole](/img/structure/B5301316.png)
![N-(2-methoxy-5-methylphenyl)-2-{[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetamide](/img/structure/B5301321.png)
